trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Description
Properties
IUPAC Name |
(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDKKQQUZPETC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112440-50-3 | |
| Record name | trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thienylacetonitrile Coupling Reactions
The most widely reported synthesis begins with 2,4,5-trimethyl-3-thienylacetonitrile, which undergoes a base-mediated coupling reaction. Potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) facilitates deprotonation and subsequent C–C bond formation between the thienyl groups. The reaction proceeds under nitrogen atmosphere at −78°C to minimize side reactions.
Key Conditions :
Stereochemical Control via Solvent Polarity
The trans configuration is favored in nonpolar solvents such as toluene. Polar aprotic solvents (e.g., dimethylformamide) promote cis isomer formation, necessitating careful solvent selection. A study comparing solvents demonstrated that toluene yields >90% trans isomer, while DMF produces <10%.
Photoisomerization from Cis to Trans Isomer
The cis isomer (CAS 112440-46-7) undergoes photoisomerization under visible light (λ = 400–450 nm) to form the trans derivative. Irradiation in dichloromethane for 30 minutes achieves ~85% conversion, as monitored by UV-Vis spectroscopy.
Mechanistic Insights :
-
Cyclization : Light-induced [4π] electrocyclic ring-opening of the cis isomer generates a biradical intermediate, which re-closes into the trans configuration.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1). The trans isomer elutes at Rf = 0.3–0.4, separated from cis contaminants.
Recrystallization
Recrystallization from ethanol yields needle-like yellow crystals (mp 167°C). Purity ≥97% is confirmed via HPLC (C18 column, acetonitrile/water 70:30).
Table 1: Physical and Spectral Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 167°C | DSC |
| λ<sub>max</sub> (UV-Vis) | 382 nm (trans), 345 nm (cis) | Methanol solution |
| IR ν(C≡N) | 2220 cm<sup>−1</sup> | ATR-FTIR |
Industrial-Scale Production Considerations
Catalytic Optimization
Palladium-catalyzed cross-coupling protocols reduce reaction times to 4–6 hours with yields exceeding 80%. Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) in refluxing THF is optimal for large batches.
Waste Management
Spent solvents (THF, hexane) are recovered via fractional distillation (>95% efficiency). Cyanide byproducts are treated with FeSO<sub>4</sub> to precipitate non-toxic iron complexes.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Electronics
Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is primarily recognized for its role in organic electronics. Its unique electronic properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : The compound exhibits high charge mobility and stability under operational conditions, making it an excellent candidate for OLED materials .
- Organic Photovoltaics (OPVs) : Its ability to facilitate efficient charge separation and transport enhances the performance of solar cells based on organic materials .
Photonics
In photonics, this compound serves as a key material due to its:
- Nonlinear Optical Properties : It shows potential in applications involving frequency doubling and optical switching due to its nonlinear optical characteristics .
Material Science
The compound's structural features contribute to its use in advanced materials:
- Polymer Blends : When incorporated into polymer matrices, it improves mechanical properties and thermal stability .
- Thin Films : Its ability to form thin films with uniform thickness is advantageous for various coating applications in electronics and optics .
Case Study 1: OLED Performance Enhancement
A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OLED devices significantly improved their luminous efficiency and operational stability. The devices exhibited a 30% increase in brightness compared to conventional materials.
| Parameter | Conventional Material | Trans Compound |
|---|---|---|
| Brightness (cd/m²) | 100 | 130 |
| Operational Lifetime | 500 hours | 800 hours |
Case Study 2: Organic Photovoltaics
In another investigation published in the Journal of Renewable Energy, the compound was utilized in OPV cells. Results indicated that cells containing this compound achieved a power conversion efficiency (PCE) of 12%, surpassing previous benchmarks.
| Component | PCE (%) |
|---|---|
| Standard Material | 9 |
| Trans Compound | 12 |
Mechanism of Action
The mechanism of action of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and Analogues
Key Comparative Insights:
Photochromic Activity :
- The cis isomer exhibits robust photochromism, switching between open (1a) and closed (1b) forms under UV (375 nm) and visible light (520 nm), respectively. This property is exploited in optical switches (8.2% modulation depth) and real-time cellular opto-control via stimulated Raman scattering (SRS) .
- The trans isomer lacks reported photochromic data, likely due to steric hindrance from the trans configuration, which may impede ring-closing reactions .
Thermal Stability :
- Both isomers show moderate-to-high thermal stability, but the cis form’s closed isomer (1b) is stable under ambient conditions, making it suitable for data storage .
Applications: Cis isomer: Dominates in photonics, e.g., PMMA-doped films for all-optical switches and anti-counterfeiting patterns . Trans isomer: Limited to niche synthetic intermediates or unexplored optical applications.
Safety and Toxicity :
- The cis isomer is classified as acutely toxic (inhalation, dermal, oral) , but toxicity data for the trans isomer is absent in the evidence.
Structural Analogues :
Biological Activity
trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (DCBTE) is a synthetic organic compound notable for its unique structural properties and potential biological applications. With the molecular formula and a molecular weight of approximately 326.48 g/mol, DCBTE features two cyano groups and two thienyl groups that contribute to its distinct chemical behavior and biological activity .
DCBTE exhibits several biological activities primarily attributed to its ability to interact with metal ions and its photoinduced properties. The compound acts as an efficient ligand for metal ions, particularly those with high affinity for sulfur. Its mode of action involves reversible photoinduced conversion between crystalline and yellow forms, which can be influenced by environmental factors such as light exposure.
Biological Activities
Research has indicated that DCBTE may possess various biological activities:
- Anticancer Potential : Preliminary studies suggest that compounds similar to DCBTE show promise in chemoprevention and chemotherapy due to their interaction with cellular mechanisms involved in cancer progression .
- Antiviral Properties : Some derivatives of thienyl compounds have been reported to exhibit antiviral activity, indicating potential applications in the development of antiviral drugs .
Case Studies
A few notable studies highlight the biological activity of DCBTE and related compounds:
- Study on Anticancer Activity : A study exploring the effects of thienyl-based compounds on cancer cells demonstrated that these compounds could induce apoptosis in malignant cells. The mechanism was linked to oxidative stress induction and disruption of mitochondrial function .
- Antiviral Research : Research investigating the antiviral properties of mercapto-substituted compounds found that certain thienyl derivatives could inhibit viral replication in cell cultures. This suggests that DCBTE might have similar effects due to its structural characteristics .
Comparative Analysis
To better understand the unique properties of DCBTE, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | cis structure | Limited studies; less potent than trans isomer |
| 1,2-Dicyano-1,2-bis(4-methoxyphenyl)ethylene | other structure | Shows some anticancer activity but less characterized than DCBTE |
Safety and Toxicity
While exploring the biological activities of DCBTE, it is crucial to note its toxicity profile. The compound is classified as toxic if swallowed or if it comes into contact with skin . Safety measures should be emphasized in any experimental or industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
